molecular formula C15H12ClF2NO2 B14557366 5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid CAS No. 61708-39-2

5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid

Cat. No.: B14557366
CAS No.: 61708-39-2
M. Wt: 311.71 g/mol
InChI Key: BURCQHIJBLTPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methylanilino group attached to a benzoic acid core. These functional groups contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-[3-(difluoromethyl)-2-methylanilino]benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex biaryl structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other functionalized derivatives, depending on the specific reaction pathway.

Scientific Research Applications

5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-Chloro-5-(difluoromethyl)benzoic acid

Uniqueness

5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

61708-39-2

Molecular Formula

C15H12ClF2NO2

Molecular Weight

311.71 g/mol

IUPAC Name

5-chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid

InChI

InChI=1S/C15H12ClF2NO2/c1-8-10(14(17)18)3-2-4-12(8)19-13-6-5-9(16)7-11(13)15(20)21/h2-7,14,19H,1H3,(H,20,21)

InChI Key

BURCQHIJBLTPGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=C2)Cl)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.